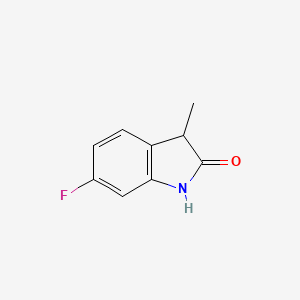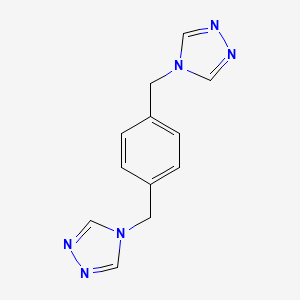
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is an organic compound with the molecular formula C12H12N6 It consists of a benzene ring substituted with two 1,2,4-triazol-4-ylmethyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene typically involves the reaction of 1,4-bis(bromomethyl)benzene with 4H-1,2,4-triazole in the presence of a base. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures. The general reaction scheme is as follows:
1,4-bis(bromomethyl)benzene+24H-1,2,4-triazoleBase, Solventthis compound
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzene ring and triazole groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole rings may yield triazole N-oxides, while reduction can produce triazole-substituted benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal-organic frameworks (MOFs) and coordination polymers.
Medicine: It is being investigated for its potential use in drug design and development.
Industry: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity and magnetism.
Mécanisme D'action
The mechanism of action of 1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene depends on its specific application. In coordination chemistry, it acts as a tetradentate ligand, coordinating with metal ions to form stable complexes. The triazole rings and benzene ring provide multiple coordination sites, allowing for the formation of multi-dimensional structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis((1H-1,2,4-triazol-1-yl)methyl)benzene
- 1,4-Bis((4H-1,2,4-triazol-4-yl)ethyl)benzene
- 1,4-Bis((4H-1,2,4-triazol-4-yl)propyl)benzene
Uniqueness
1,4-Bis((4H-1,2,4-triazol-4-yl)methyl)benzene is unique due to its specific substitution pattern and the presence of two triazole rings, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex metal-organic frameworks and coordination polymers.
Propriétés
Formule moléculaire |
C12H12N6 |
|---|---|
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
4-[[4-(1,2,4-triazol-4-ylmethyl)phenyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C12H12N6/c1-2-12(6-18-9-15-16-10-18)4-3-11(1)5-17-7-13-14-8-17/h1-4,7-10H,5-6H2 |
Clé InChI |
DAUQOVIWDBBXFA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN2C=NN=C2)CN3C=NN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



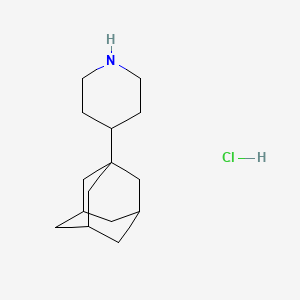
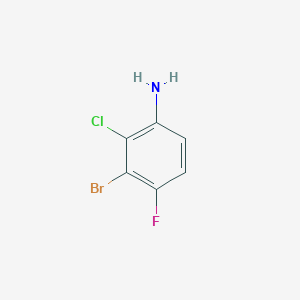
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15051615.png)
![[(2,6-Dimethylphenyl)methyl]boronic acid](/img/structure/B15051629.png)
![[(E)-[1-(naphthalen-1-yl)ethylidene]amino]urea](/img/structure/B15051632.png)
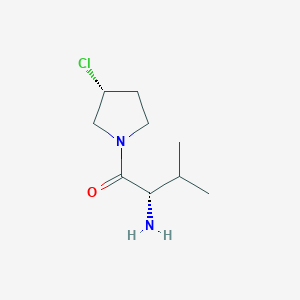

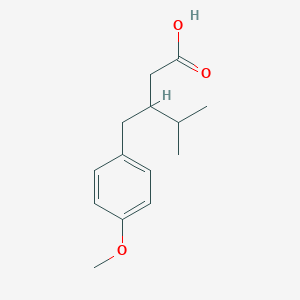
![[3-(Cyanomethoxy)-4-methoxyphenyl]boronic acid](/img/structure/B15051643.png)
